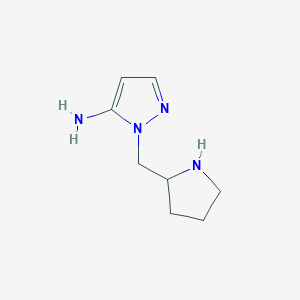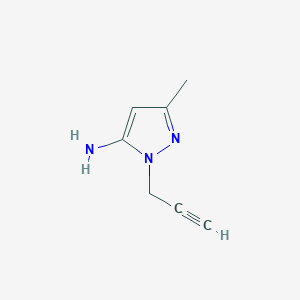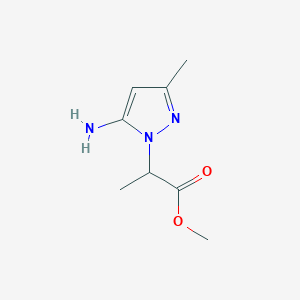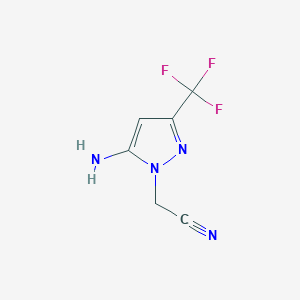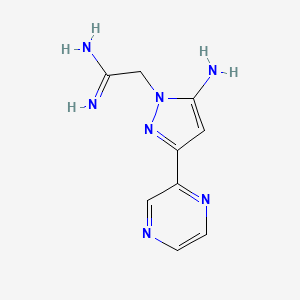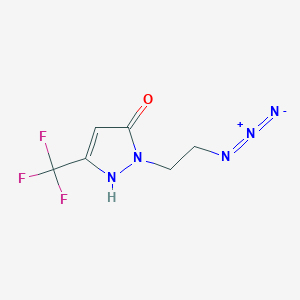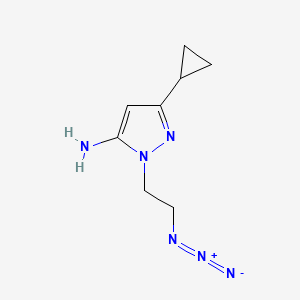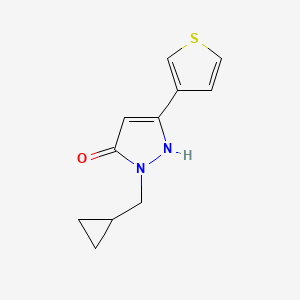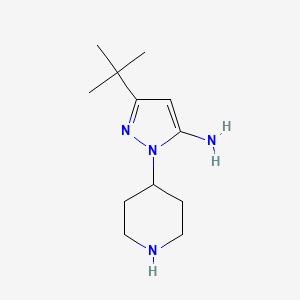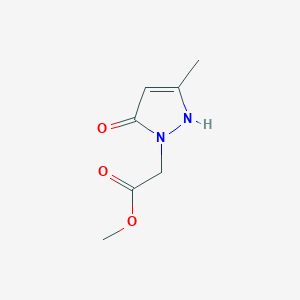
methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate
Descripción general
Descripción
“Methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate” is a derivative of pyrazole . Pyrazole is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, and two double bonds . Pyrazole derivatives have been synthesized for various applications, including as potential herbicides .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves intermediate derivatization methods (IDMs) . In one study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various techniques such as X-ray diffraction . For example, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .Chemical Reactions Analysis
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . The introduction of different substituents on pyrazole provides a diversity of structures .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For example, the melting point, 1 HNMR, 13 CNMR, and HRMS of the synthesized compounds were used to confirm their structures .Aplicaciones Científicas De Investigación
Pharmaceutical Property Improvement
Compounds with similar structures have been utilized to enhance the pharmaceutical properties of bioactive phytoconstituents, particularly those that are water-insoluble, to improve their biopharmaceutical properties .
Antibacterial and Antifungal Activity
Structural analogs of this compound have shown potential antibacterial and antifungal activities, suggesting that “methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate” could also be explored for such activities based on structural activity relationship (SAR) studies .
Material Design with Specific Functional Properties
Related research has involved designing materials with specific functional properties such as electrical conductivity, corrosion resistance, and biological activity. This compound could potentially contribute to such research efforts .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. This suggests a possible application in the synthesis of compounds targeting these diseases .
Bioactive Chemical Space Expansion
Efforts toward complex natural product scaffolds are useful for expanding bioactive chemical spaces. Compounds like “methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate” could be used in synthetic efforts aimed at expanding the bioactive chemical space of natural products .
Biological and Clinical Applications
Indole derivatives, which share some structural similarities with pyrazole compounds, have diverse biological and clinical applications. This compound may also find use in areas where indole derivatives are applicable .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(5-methyl-3-oxo-1H-pyrazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5-3-6(10)9(8-5)4-7(11)12-2/h3,8H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXRHCMONNODHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



